molecular formula C17H17ClN6O2 B2907945 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone CAS No. 1060205-99-3

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Cat. No.: B2907945
CAS No.: 1060205-99-3
M. Wt: 372.81
InChI Key: RGDRNVXUDVZQPP-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 2-chlorophenoxy ethanone group. The 2-chlorophenoxy substituent may influence electronic properties and binding interactions compared to other aryl groups .

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c18-13-3-1-2-4-14(13)26-11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDRNVXUDVZQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C17H18ClN5O2\text{Molecular Formula }C_{17}H_{18}ClN_{5}O_{2}
Molecular Weight 370.43 g mol\text{Molecular Weight }370.43\text{ g mol}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound has been reported to act as an inhibitor of TGF-β type I receptor kinase, which plays a crucial role in cancer progression and fibrosis. This inhibition may contribute to its potential use as an anticancer and antifibrotic agent .
  • Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, potentially offering neuroprotective effects or modulating anxiety and depression pathways.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundTargetIC50 (µM)Reference
1-(4-(Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanoneTGF-β receptor0.5
E3024DPP-IV0.1 - 0.4

These findings suggest that the compound may possess similar inhibitory effects on cancer cell lines.

Antidiabetic Effects

In preclinical studies, analogs of this compound have shown potential as DPP-IV inhibitors, which are promising for diabetes management. The compound E3024 demonstrated significant glucose-lowering effects in animal models without causing hypoglycemia .

Case Studies

Several case studies have highlighted the therapeutic potentials of related compounds:

  • Case Study on Antifibrotic Effects : A study involving a related triazole-pyridazine derivative showed marked reduction in fibrosis markers in a rat model of liver fibrosis after administration over four weeks .
  • Neuroprotective Effects : Another study indicated that compounds with similar piperazine structures exhibited protective effects against neurodegeneration in models of Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogues with Triazolopyridazine Cores

AZD5153 (Bivalent BET Inhibitor)
  • Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
  • Key Features :
    • Bivalent binding motif enhances BRD4 inhibition (IC₅₀ = 2.1 nM) .
    • Methoxy group on triazolopyridazine improves solubility and target engagement.
    • Demonstrated in vivo efficacy in downregulating c-Myc and inhibiting tumor growth .
1-(4-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone
  • Structure : Contains a trifluoromethyl group and piperidine instead of piperazine.
  • Key Features :
    • Molecular weight = 519.57; trifluoromethyl group enhances metabolic stability .
  • Comparison: The target compound’s 2-chlorophenoxy group may confer distinct electronic effects compared to trifluoromethyl substituents.

Piperazine-Linked Derivatives with Heterocyclic Cores

Imidazo[1,2-b]pyridazine Derivatives ()
  • Example: p-Tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone (3b) Elemental composition: C (58.61%), H (4.66%), F (14.64%) .
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl Derivatives ()
  • Example: (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (11b) Melting point: 90–92°C; antitrypanosomal activity noted .
  • Comparison : The target compound’s triazolopyridazine core may offer superior thermal stability (cf. imidazo pyridine’s lower melting points).

Substituent Effects on Bioactivity

Chlorophenyl vs. Other Aryl Groups
  • Example : 6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one ()
    • Activity : Chlorophenyl groups enhance hydrophobic interactions in bromodomain binding .
  • Comparison: The target compound’s 2-chlorophenoxy group may optimize spatial orientation for target binding compared to para-substituted analogs.
Piperazine vs. Morpholine Linkers
  • Example: 1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone () Structure: Morpholine linker increases polarity (Molecular weight = 356.4) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling of triazolo-pyridazine and piperazine : Refluxing in polar aprotic solvents (e.g., dimethylformamide) under inert atmosphere to prevent oxidation .

Introduction of the 2-chlorophenoxy group : Nucleophilic substitution using 2-chlorophenol in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .

  • Critical Conditions : Temperature control (±5°C), solvent purity, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are they applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirms regiochemistry of the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈ClN₅O₂) with <2 ppm error .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots and Rf values .

Q. What structural features of the compound suggest potential pharmacological activity?

  • Methodological Answer :

  • Triazolo-pyridazine core : Imparts π-π stacking interactions with biological targets (e.g., kinase enzymes) .
  • Piperazine moiety : Enhances solubility and facilitates receptor binding via hydrogen bonding .
  • 2-Chlorophenoxy group : Contributes to lipophilicity, influencing blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Structural Analog Comparison : Compare activity of derivatives (e.g., substituent effects on potency). For example:
Compound ModificationBiological ActivityReference
4-Fluorophenyl substituentAnticancer (IC₅₀ = 1.2 µM)
4-Methoxyphenyl substituentReduced activity (IC₅₀ = 8.7 µM)
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while maintaining its bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups (e.g., acetyl) to improve oral bioavailability .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based vehicles .
  • Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .

Q. What experimental approaches are used to analyze conflicting spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguous NMR signals (e.g., confirming triazole-pyridazine fusion geometry) .
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish regioisomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts and validates experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., chloroform) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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